6-Chloro-3-methylcarbostyril vs. Carbostyril in nAChR Antagonism
6-Chloro-3-methylcarbostyril demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM [1]. In stark contrast, the unsubstituted parent compound, carbostyril, is reported to have no physiological activity [2]. This represents a functional gain-of-activity from the specific 6-chloro-3-methyl substitution, transforming an inert scaffold into a high-potency nAChR antagonist.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Carbostyril (unsubstituted) with no reported physiological activity |
| Quantified Difference | >500-fold functional gain of activity |
| Conditions | Antagonist activity at human α3β4 nAChR receptor expressed in human SH-SY5Y cells, assessed as inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This functional gain of high-potency nAChR antagonism, which is absent in the parent scaffold, makes 6-Chloro-3-methylcarbostyril a distinct tool compound for studying α3β4 receptor pharmacology.
- [1] EcoDrugPlus Database. Bioactivity data for 6-Chloro-3-methylcarbostyril (ID: 2126094). University of Helsinki. View Source
- [2] Taniguchi, M.; Satomura, Y. Structure and Physiological Activity of Carbostyril Compounds. Agricultural and Biological Chemistry 1972, 36 (12), 2169-2175. View Source
